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Abstract
1-(3-Hydroxy-4-nitrophenyl)ethanone, also known as 3'-Hydroxy-4'-nitroacetophenone, is a

substituted aromatic ketone with the CAS Registry Number 89942-63-2.[1][2] This guide

provides a comprehensive overview of its chemical and physical properties, synthesis

methodologies, and potential applications as a versatile intermediate in medicinal chemistry

and organic synthesis. While direct biological studies on this specific isomer are limited, its

structural motifs—a hydroxylated and nitrated acetophenone core—suggest significant

potential for derivatization into biologically active molecules. This document consolidates

available technical data and explores scientifically grounded hypotheses for its utility in drug

discovery.
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1-(3-Hydroxy-4-nitrophenyl)ethanone is a light yellow to yellow solid at room temperature.[3]

Its structure features an acetophenone core substituted with a hydroxyl group at the meta-

position and a nitro group at the para-position relative to the acetyl group. This substitution

pattern dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of 1-(3-Hydroxy-4-nitrophenyl)ethanone

Property Value Source(s)

CAS Number 89942-63-2 [1][2][4]

Molecular Formula C₈H₇NO₄ [1][2]

Molecular Weight 181.15 g/mol [1][2]

Melting Point 69-70 °C [3]

Boiling Point 312.3 ± 27.0 °C (Predicted)

Density 1.380 g/cm³ [3]

pKa 5.99 ± 0.13 (Predicted)

Appearance Light yellow to yellow solid [3]

InChI Key
LHGMRIVCXMLBNA-

UHFFFAOYSA-N
[3]

Canonical SMILES
CC(=O)C1=CC(=C(C=C1)

[O-])O
[3]

Synthesis Methodologies
The synthesis of 1-(3-Hydroxy-4-nitrophenyl)ethanone presents challenges due to the

directing effects of the substituents on the aromatic ring. The available literature indicates that

direct synthesis often results in low yields.

Direct Nitration of 3-Hydroxyacetophenone
The most direct reported routes involve the electrophilic nitration of 3-hydroxyacetophenone.

However, the hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group
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is a deactivating meta-director. This leads to poor regioselectivity and low yields of the desired

4-nitro isomer.

Protocol 1: Nitration with Nitric Acid[1][2]

Dissolve 3-hydroxyacetophenone in glacial acetic acid.

Slowly add nitric acid (d=1.4) to the solution.

Heat the reaction mixture to 70°C.

Upon completion, isolate the product mixture.

Purify the desired isomer, 1-(3-hydroxy-4-nitrophenyl)ethanone.

Reported Yield: Approximately 10%.[1][2]

Protocol 2: Nitration with Cupric Nitrate[1]

Prepare a mixture of acetic acid and acetic anhydride.

Dissolve 3-hydroxyacetophenone in the solvent mixture.

Add cupric nitrate [Cu(NO₃)₂] as the nitrating agent.

Maintain the reaction temperature between 12-15°C.

Isolate and purify the product.

Reported Yield: Less than 1%.[1]

Potential Synthesis via Fries Rearrangement
An alternative, multi-step approach that may offer better control and potentially higher yields is

the Fries rearrangement of 2-nitrophenyl acetate.[5][6][7] This intramolecular reaction converts

a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[6]

Workflow: Synthesis via Fries Rearrangement
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Step 1: O-Acylation

Step 2: Fries Rearrangement

Step 3: Isomer Separation
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Caption: Plausible synthesis workflow using Fries rearrangement.

Protocol 3: Fries Rearrangement (Hypothetical Protocol)

Acetylation of 2-Nitrophenol: React 2-nitrophenol with acetic anhydride. Catalysts like

expansive graphite or silica sulfate can be used to drive the reaction to completion.[8] The

product, 2-nitrophenyl acetate, is isolated.

Rearrangement: Treat 2-nitrophenyl acetate with a Lewis acid, such as aluminum chloride

(AlCl₃), typically in a solvent like nitrobenzene or without a solvent at elevated temperatures.

[9]
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Workup and Separation: Quench the reaction with acid and water, then extract the organic

products. The resulting mixture of ortho- (2-hydroxy-3-nitroacetophenone) and para- (the

target molecule) isomers must be separated, usually by column chromatography.

Causality and Considerations:

The Fries rearrangement can be temperature-dependent; lower temperatures often favor the

para-product (the desired isomer), while higher temperatures favor the ortho-product.[6]

This reaction is known to be challenging with nitrophenolic esters, which can be prone to

decomposition under the harsh Lewis acid conditions, leading to modest yields.[7][9]

Potential Applications in Drug Discovery and
Synthesis
While direct biological data for 1-(3-hydroxy-4-nitrophenyl)ethanone is not readily available

in peer-reviewed literature, its structure provides clear avenues for its use as a chemical

intermediate. Its value lies in the orthogonal reactivity of its three functional groups: the nitro

group, the ketone, and the phenol.

Intermediate for Catechol-O-Methyltransferase (COMT)
Inhibitors
Derivatives of nitrocatechols are known inhibitors of COMT, an enzyme targeted in the

treatment of Parkinson's disease.[10] A study on 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-

ethanone derivatives demonstrated potent and long-lasting peripheral COMT inhibition.[10] The

subject molecule of this guide could serve as a precursor to similar structures.

Workflow: Potential Derivatization Strategy
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Caption: Synthetic utility via functional group manipulation.

Precursor for Chalcone Synthesis
The acetyl group is a key handle for forming carbon-carbon bonds.
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Reduction: The nitro group can be selectively reduced to an amine using standard conditions

(e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This yields 1-(4-amino-3-

hydroxyphenyl)ethanone, a highly functionalized aniline derivative.

Condensation: This amino-intermediate can then undergo a Claisen-Schmidt or aldol

condensation with various aromatic aldehydes. This reaction would yield hydroxy- and

amino-substituted chalcones.

Biological Relevance: Substituted chalcones are a well-known class of compounds with a

broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer

properties. Specifically, hydroxy-substituted amino chalcones have been investigated as

potent tyrosinase inhibitors for applications as depigmentation agents.[11]

Building Block for Heterocyclic Compounds
The derived amino-ketone intermediate is a valuable precursor for synthesizing various

heterocyclic scaffolds, which are privileged structures in medicinal chemistry. For example,

reaction with dicarbonyl compounds or other bifunctional reagents can lead to the formation of

quinolines, benzodiazepines, or other fused ring systems.

Conclusion
1-(3-Hydroxy-4-nitrophenyl)ethanone (CAS No. 89942-63-2) is a chemical entity with well-

defined physical properties. While its direct synthesis is characterized by low yields, plausible

alternative routes such as the Fries rearrangement offer pathways for its preparation. The

primary value of this compound for researchers and drug development professionals lies in its

potential as a versatile synthetic intermediate. The strategic and sequential manipulation of its

nitro, hydroxyl, and acetyl functional groups provides access to more complex molecular

architectures, including substituted chalcones and heterocycles with known pharmacological

relevance. Further investigation into efficient synthesis protocols and the biological evaluation

of its derivatives is warranted to fully exploit its potential in medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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